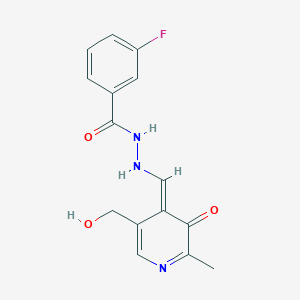

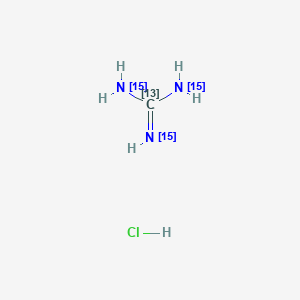

![molecular formula C8H7NO5S B056369 [(2-Nitrophenyl)sulfinyl]acetic acid CAS No. 117737-43-6](/img/structure/B56369.png)

[(2-Nitrophenyl)sulfinyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

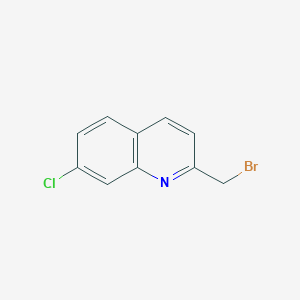

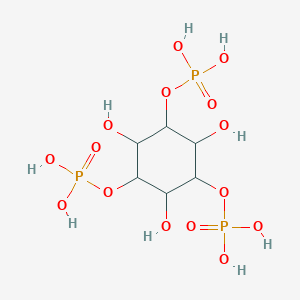

[(2-Nitrophenyl)sulfinyl]acetic acid is a chemical compound with the molecular formula C8H7NO5S . It is related to nitrobenzene and phenylacetic acid . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of [(2-Nitrophenyl)sulfinyl]acetic acid consists of all normal bond lengths and angles . Intermolecular O-H…O hydrogen bonds link the molecules into helical chains . The crystal packing is further stabilized by weak intermolecular C-H…O interactions .Physical And Chemical Properties Analysis

[(2-Nitrophenyl)sulfinyl]acetic acid has a molecular weight of 213.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 213.00957888 g/mol . The topological polar surface area is 108 Ų .Applications De Recherche Scientifique

Organic Corrosion Inhibitors

[(2-Nitrophenyl)sulfinyl]acetic acid may be related to organic compounds that serve as corrosion inhibitors in acidic solutions. These compounds typically contain heteroatoms like O, S, N, and P, which enable them to act as excellent inhibitors for metals and alloys in aggressive acidic solutions. This application is critical in industrial cleaning processes of ferrous and non-ferrous metals, including acid cleaning, pickling, and descaling, where acidic media like hydrochloric, sulfuric, nitric, phosphoric, and acetic acids are used (Goyal et al., 2018).

Food Additive-Additive Interactions

In the food industry, interactions between various additives, including those involving sulfinyl compounds, can affect the stability and potential toxicity of food products. The compound may be involved in reactions leading to the formation of stable compounds when reacted with other additives. Although no direct reference to [(2-Nitrophenyl)sulfinyl]acetic acid was found, the study of such interactions is important for ensuring food safety and managing additive levels to avoid adverse effects (Adams, 1997).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for environmental management, particularly in water treatment, might utilize compounds like [(2-Nitrophenyl)sulfinyl]acetic acid. These processes involve the degradation of pollutants to less harmful substances. The review focuses on the degradation of specific compounds, highlighting the role of organic acids in AOPs for treating pollutants in water, suggesting potential relevance to the environmental applications of [(2-Nitrophenyl)sulfinyl]acetic acid (Qutob et al., 2022).

Photoprotection and Synthetic Chemistry

[(2-Nitrophenyl)sulfinyl]acetic acid might be involved in synthetic chemistry applications, particularly in the development of photoprotective groups. Such groups are crucial in controlling reaction pathways by protecting reactive sites until they are selectively exposed to light, which triggers a desired reaction. This application is instrumental in developing complex organic syntheses and pharmaceuticals, highlighting the compound's potential utility in synthetic organic chemistry (Amit et al., 1974).

Environmental Management

In environmental science, the study of nitrated phenols, including derivatives similar to [(2-Nitrophenyl)sulfinyl]acetic acid, addresses their occurrence and effects in the atmosphere. These compounds arise from various sources, including combustion processes and pesticide hydrolysis. Understanding their formation, degradation, and environmental impact is vital for managing air quality and mitigating pollution (Harrison et al., 2005).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-nitrophenyl)sulfinylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWBUXHHKALPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Nitrophenyl)sulfinyl]acetic acid | |

Q & A

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of [(2-Nitrophenyl)sulfinyl]acetic acid?

A1: The crystal structure of [(2-Nitrophenyl)sulfinyl]acetic acid reveals the presence of intermolecular O—H⋯O hydrogen bonds. [] These hydrogen bonds link the molecules, forming helical chains that extend along the b-axis of the crystal lattice. Additionally, weak intermolecular C—H⋯O interactions further contribute to the stability of the crystal packing. []

Q2: What is the molecular formula and weight of [(2-Nitrophenyl)sulfinyl]acetic acid?

A2: The molecular formula of [(2-Nitrophenyl)sulfinyl]acetic acid is C8H7NO5S. [] Based on this formula, the molecular weight is calculated to be 229.21 g/mol.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.